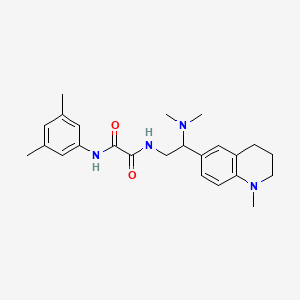

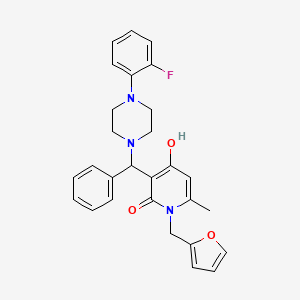

![molecular formula C12H22N2O2 B2546306 叔丁基(2R,3aS,6aS)-2-甲基-2,3,3a,4,6,6a-六氢-1H-吡咯并[2,3-c]吡咯-5-羧酸酯 CAS No. 2095396-42-0](/img/structure/B2546306.png)

叔丁基(2R,3aS,6aS)-2-甲基-2,3,3a,4,6,6a-六氢-1H-吡咯并[2,3-c]吡咯-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate" is a chiral molecule that is likely to be of interest due to its structural complexity and potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and pyrrolidine or pyrrole moieties are discussed, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is described in the literature. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is achieved through a nitrile anion cyclization strategy, which involves a catalytic asymmetric reduction, amine displacement, and conjugate addition to acrylonitrile, resulting in high yields and enantiomeric excess . Another paper discusses the large-scale synthesis of a tert-butyl hexahydro methanopyrrolopyridine carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, highlighting key synthetic transformations . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various techniques. X-ray diffraction studies have been used to determine the crystal structure of tert-butyl pyrrolidine carboxylates, revealing details such as cell parameters and hydrogen bonding patterns . Additionally, the coordination modes of tert-butyl pyrrolide ligands have been studied, providing insights into bond lengths and molecular conformations .

Chemical Reactions Analysis

The reactivity of tert-butyl pyrrolidine and pyrrole derivatives can be inferred from the literature. For example, the photocyclodimerization of a tert-butyl pyrrole carboxylate has been studied, which could be relevant for understanding the photochemical behavior of the compound . Organocatalyzed synthesis methods have also been reported for the preparation of tert-butyl pyrano[2,3-c]pyrrole carboxylates, which involve reactions with Boc-tetramic acid and benzylidenemalononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine and pyrrole derivatives can be deduced from their structural characteristics. For instance, the presence of tert-butyl groups is likely to influence the compound's solubility and steric properties. The crystallographic and spectroscopic data provided in the literature offer valuable information on the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

科学研究应用

合成和有机化学

该化合物及其衍生物在复杂有机分子的合成中至关重要。例如,它在八乙基卟啉的合成中发挥作用,八乙基卟啉是八烷基卟啉合成的模型,通过涉及克诺尔吡咯合成的过程,突出了其在创造具有材料科学和催化潜力应用的基于卟啉的化合物中的效用 (Rislove, 1986).

高分子科学

该化合物在高分子科学领域也很重要。例如,它已被用于 TiCl4 催化的拟活性异丁烯聚合的末端淬火中,以生产羟基封端的聚异丁烯。这证明了其在合成具有医疗器械、粘合剂和密封剂潜在应用的功能化聚合物中的相关性 (Morgan & Storey, 2010).

药物化学

在药物化学中,源自叔丁基(2R,3aS,6aS)-2-甲基-2,3,3a,4,6,6a-六氢-1H-吡咯并[2,3-c]吡咯-5-羧酸酯的结构基序因其生物活性而被探索。一项研究报告了衍生物的有机催化合成,展示了其在药物开发过程中的潜力 (Hozjan et al., 2023).

催化

该化合物在催化中得到应用,特别是在钯催化的反应中。它参与了产生多取代氨基吡咯的三组分反应,表明了它在合成复杂含氮杂环中的作用,而杂环是药物中的常见结构 (Qiu, Wang, & Zhu, 2017).

材料科学

在材料科学中,该化合物的衍生物被用于合成基于吡咯的聚合物和分子,这些聚合物和分子在电子材料、传感器和进一步化学转化中得到应用。这通过开发通过连续流动合成合成高度取代的吡咯-3-羧酸衍生物的方法得到例证,表明其在高效和可扩展的化学过程中的效用 (Herath & Cosford, 2010).

属性

IUPAC Name |

tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFWZDUHQMTADY-KXUCPTDWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN(CC2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095396-42-0 |

Source

|

| Record name | rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2546237.png)

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)